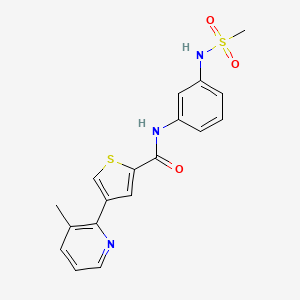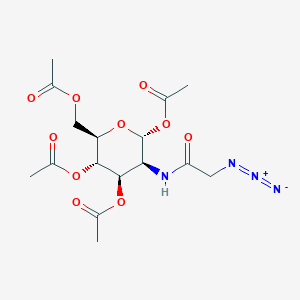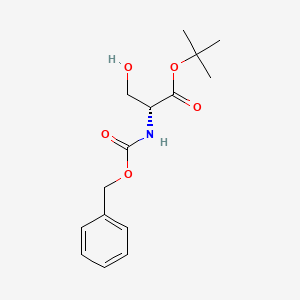
Hdac6-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac6-IN-26 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-26 involves the preparation of benzohydroxamates, which selectively inhibit HDAC6. The synthetic route typically includes the following steps:
Formation of Benzohydroxamate Core: This involves the reaction of benzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.
Functionalization: The benzohydroxamate core is then functionalized with various substituents to enhance selectivity and potency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Hdac6-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used to study the structure-activity relationship and optimize the compound’s therapeutic potential .
科学的研究の応用
Hdac6-IN-26 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of HDAC6 in cancer cell proliferation, apoptosis, and metastasis.
Neurodegenerative Diseases: The compound is investigated for its neuroprotective effects and potential to treat diseases such as Alzheimer’s and Parkinson’s.
Heart Failure: This compound is studied for its ability to improve cardiac function and reduce fibrosis in heart failure models.
Pain Management: The compound has shown efficacy in reducing pain in various preclinical models.
Fibrosis and Inflammatory Diseases: This compound is explored for its anti-fibrotic and anti-inflammatory properties.
作用機序
Hdac6-IN-26 exerts its effects by selectively inhibiting HDAC6, leading to increased acetylation of its substrates. This results in various downstream effects, including:
Protein Stability: Inhibition of HDAC6 stabilizes proteins such as α-tubulin and HSP90, affecting cellular processes like migration and apoptosis.
Gene Expression: This compound influences gene expression by altering the acetylation status of transcription factors and chromatin-associated proteins.
Immune Modulation: The compound modulates immune responses by affecting the acetylation of immune-related proteins.
類似化合物との比較
Hdac6-IN-26 is compared with other HDAC6 inhibitors, such as:
Mercaptoacetamides: These inhibitors also target HDAC6 but have different structural features and selectivity profiles.
Fluoroalkyl-oxadiazoles: These compounds are promising HDAC6 inhibitors with low toxicity and potential for treating chronic diseases.
Phenolic Compounds: Natural phenolic compounds have shown HDAC inhibitory activity and are considered safer alternatives to synthetic inhibitors.
This compound stands out due to its high selectivity for HDAC6 and its potential for combination therapy with other chemotherapeutic agents .
特性
分子式 |
C13H12N8O |
|---|---|
分子量 |
296.29 g/mol |
IUPAC名 |
6-[(5-pyridin-2-yltetrazol-2-yl)methyl]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H12N8O/c14-17-13(22)9-4-5-10(16-7-9)8-21-19-12(18-20-21)11-3-1-2-6-15-11/h1-7H,8,14H2,(H,17,22) |
InChIキー |
IWWAKCDINOGSFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NN(N=N2)CC3=NC=C(C=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


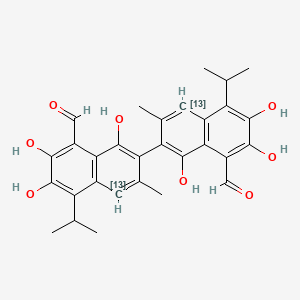

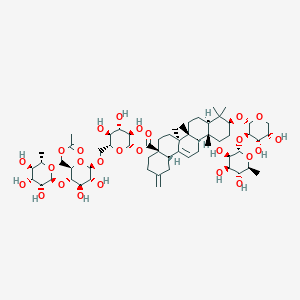
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)

![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![(1R,3S,9R,10S,13R,15E,17Z,19E,21E,23R,25S,26R,27S)-23-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-ethyl-1,3,9,27-tetrahydroxy-7,11-dioxo-13-propyl-12,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B12376223.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
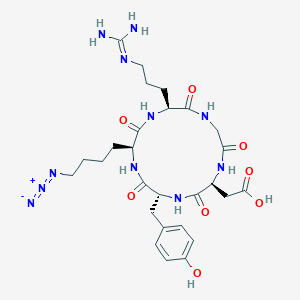
![1-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)thiourea](/img/structure/B12376245.png)
